5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine
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Overview
Description
5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include fluorinated pyrimidines and oxan-4-yl derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the specific reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxan-4-yl)piperazine-1-carboxamide
- [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxan-4-yl)methanone
- 6-cyclopropyl-5-fluoro-2-{4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
Uniqueness
5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine is unique due to its specific structural features, including the presence of the oxan-4-yl group and the fluorine atom. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C15H16FN3O |
---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C15H16FN3O/c16-13-14(11-6-8-20-9-7-11)17-10-18-15(13)19-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,17,18,19) |
InChI Key |
IQGUOWOSOZJUQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C(=NC=N2)NC3=CC=CC=C3)F |
Origin of Product |
United States |
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